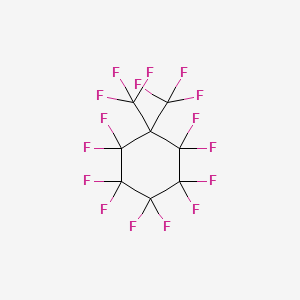
Decafluorobis(trifluoromethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decafluorobis(trifluoromethyl)cyclohexane is a highly fluorinated organic compound with the molecular formula C8F16. It is known for its unique chemical structure, which includes ten fluorine atoms and two trifluoromethyl groups attached to a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decafluorobis(trifluoromethyl)cyclohexane can be synthesized through the thermal decomposition of hydrogen fluoride and caproic acid . The reaction involves heating the reactants to high temperatures, leading to the formation of the desired compound. The process requires careful control of reaction conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of hydrogen fluoride and caproic acid as starting materials remains a common approach, but the process is optimized for efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Decafluorobis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions may lead to the formation of partially fluorinated cyclohexane derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated cyclohexane derivatives, which can be further utilized in the synthesis of advanced materials and chemical intermediates .
Wissenschaftliche Forschungsanwendungen
Decafluorobis(trifluoromethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorinated polymers and other advanced materials.
Biology: The compound’s unique properties make it a valuable tool in studying the interactions of fluorinated molecules with biological systems.
Wirkmechanismus
The mechanism by which decafluorobis(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound’s high fluorine content contributes to its stability and resistance to degradation. It can interact with various enzymes and receptors, influencing biological processes and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorocyclohexane: Similar in structure but lacks the trifluoromethyl groups.
Hexafluorobenzene: Contains six fluorine atoms attached to a benzene ring.
Octafluorotoluene: Features eight fluorine atoms and a methyl group attached to a benzene ring.
Uniqueness
Decafluorobis(trifluoromethyl)cyclohexane is unique due to its combination of a cyclohexane ring with ten fluorine atoms and two trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and industrial chemistry .
Eigenschaften
CAS-Nummer |
26637-68-3 |
|---|---|
Molekularformel |
C8F16 |
Molekulargewicht |
400.06 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5-decafluoro-6,6-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8F16/c9-2(10)1(7(19,20)21,8(22,23)24)3(11,12)5(15,16)6(17,18)4(2,13)14 |
InChI-Schlüssel |
HWJPHQNEWARZLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13428451.png)
![Benzo[d]isothiazol-5-ylboronic acid](/img/structure/B13428454.png)
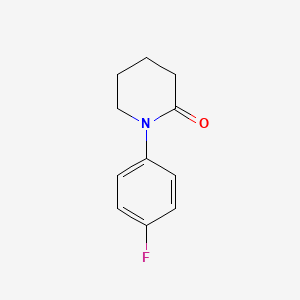
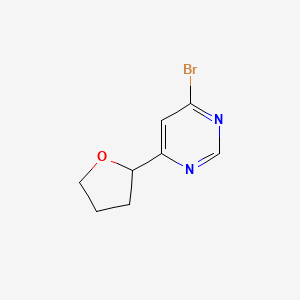
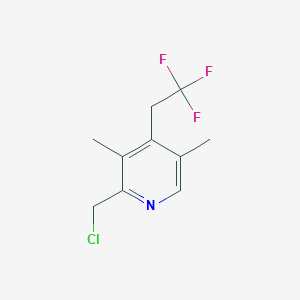
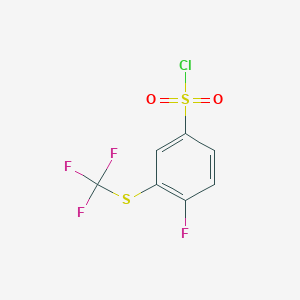
![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)

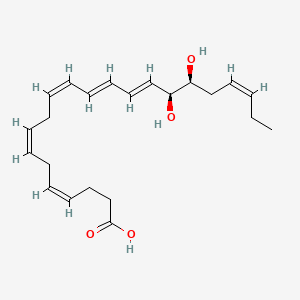
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
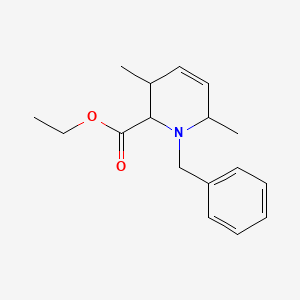
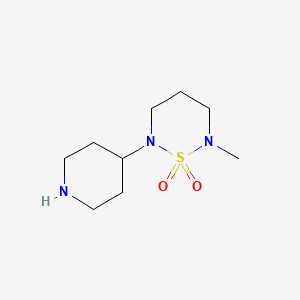
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
